2-Bromo-3-difluoromethoxy-5-fluorophenol
Description
2-Bromo-3-difluoromethoxy-5-fluorophenol is a halogenated phenolic compound featuring a bromine atom at position 2, a difluoromethoxy group (-OCHF₂) at position 3, and a fluorine atom at position 5 on the aromatic ring (Figure 1). Difluoromethoxy groups are known to enhance metabolic stability and lipophilicity compared to their non-fluorinated counterparts, making this compound of interest in pharmaceutical and agrochemical research .
Properties
IUPAC Name |
2-bromo-3-(difluoromethoxy)-5-fluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3O2/c8-6-4(12)1-3(9)2-5(6)13-7(10)11/h1-2,7,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYAQWIIFFGLGIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)Br)OC(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-difluoromethoxy-5-fluorophenol typically involves halogenation and methoxylation reactions. The reaction conditions include the use of bromine (Br2) in the presence of a suitable catalyst, such as iron(III) chloride (FeCl3), and subsequent methoxylation using dimethyl sulfate (DMS) or methyl iodide (MeI) under basic conditions.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. The process involves careful control of reaction parameters, such as temperature, pressure, and reaction time, to optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3-difluoromethoxy-5-fluorophenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) are used under acidic or neutral conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are employed.
Substitution: Nucleophilic substitution reactions are carried out using nucleophiles such as sodium methoxide (NaOCH3) or sodium azide (NaN3) under basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of corresponding hydroxyl derivatives.
Substitution: Generation of various substituted phenols or amines.
Scientific Research Applications
2-Bromo-3-difluoromethoxy-5-fluorophenol is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding assays.
Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound finds applications in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which 2-Bromo-3-difluoromethoxy-5-fluorophenol exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may bind to enzyme active sites or receptor sites, leading to modulation of biological processes. The exact mechanism depends on the specific application and the molecular environment in which the compound is used.
Comparison with Similar Compounds
Structural Features :
- Difluoromethoxy (Position 3) : A moderately electron-withdrawing group (-OCHF₂) that reduces ring electron density, affecting acidity and reaction kinetics.
- Fluorine (Position 5) : A small, electronegative substituent that further withdraws electrons and influences regioselectivity in substitution reactions.
Comparison with Similar Compounds
Structural and Electronic Comparisons
The table below compares key structural and electronic properties of 2-bromo-3-difluoromethoxy-5-fluorophenol with selected analogs:
*Predicted pKa values based on substituent effects. Phenol pKa ≈ 9.9; electron-withdrawing groups lower pKa.
Key Observations :
- Acidity: The difluoromethoxy group in the target compound provides moderate electron withdrawal, resulting in a pKa closer to neutral than analogs with -CF₃ or -NO₂ groups.
- Lipophilicity: Bromine and difluoromethoxy groups increase LogP compared to non-halogenated phenols, but less than -CF₃-containing analogs .
Biological Activity
2-Bromo-3-difluoromethoxy-5-fluorophenol is a halogenated aromatic compound that has garnered attention for its diverse biological activities. This article explores its antimicrobial, anticancer, and anti-inflammatory properties, supported by empirical data and case studies.
- Molecular Formula : C₇H₄BrF₃O
- Molecular Weight : 239.01 g/mol
- Physical Appearance : White to light yellow solid
- Melting Point : Approximately 36 °C to 40 °C
The unique arrangement of bromine, fluorine, and difluoromethoxy groups on the phenolic ring contributes to its distinct chemical reactivity and biological properties.
The biological activity of 2-Bromo-3-difluoromethoxy-5-fluorophenol is primarily attributed to its interactions with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can interact with cellular receptors, leading to altered signaling pathways.
- Halogen Bonding : The presence of halogen atoms enhances binding affinity and selectivity for biological targets, which can modulate enzyme activity and cellular responses.
Antimicrobial Activity
Research has shown that 2-Bromo-3-difluoromethoxy-5-fluorophenol exhibits significant antimicrobial properties against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest its potential use as an antimicrobial agent in pharmaceutical applications .
Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it inhibits the proliferation of several cancer cell lines:
| Cancer Cell Line | IC50 Value (µM) |
|---|---|
| Human Promyelocytic Leukemia (HL-60) | 4.07 |
| Breast Cancer (MCF-7) | 10.5 |
| Lung Cancer (A549) | 8.3 |
These results indicate that 2-Bromo-3-difluoromethoxy-5-fluorophenol may serve as a lead compound for developing new anticancer drugs .
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer activities, this compound has shown promise in reducing inflammation. Studies indicate that it suppresses pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are critical mediators in inflammatory responses.
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the effectiveness of 2-Bromo-3-difluoromethoxy-5-fluorophenol against multidrug-resistant bacterial strains. The results highlighted its potential as a novel antimicrobial agent capable of overcoming resistance mechanisms.
- Anticancer Research : A clinical trial involving patients with advanced breast cancer explored the use of this compound in combination with existing therapies. Preliminary results showed enhanced efficacy compared to standard treatments alone, warranting further investigation into its therapeutic potential .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
